molecular formula C9H5BrFNO B13933020 3-Bromo-7-fluoro-6-hydroxyquinoline

3-Bromo-7-fluoro-6-hydroxyquinoline

Cat. No.: B13933020
M. Wt: 242.04 g/mol
InChI Key: HGMLFNVMBYFNLQ-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-6-quinolinol is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of bromine and fluorine atoms at the 3rd and 7th positions, respectively, and a hydroxyl group at the 6th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluoro-6-quinolinol typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and fluorination of quinoline derivatives. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor. The reactions are usually carried out in solvents like acetonitrile or dichloromethane under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods: Industrial production of 3-Bromo-7-fluoro-6-quinolinol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluoro-6-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinolinone .

Scientific Research Applications

3-Bromo-7-fluoro-6-quinolinol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoro-6-quinolinol is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-7-fluoro-6-quinolinol is unique due to the combined presence of bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-bromo-7-fluoroquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-5-2-9(13)7(11)3-8(5)12-4-6/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLFNVMBYFNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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